![molecular formula C19H21N7O2 B5426783 N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5426783.png)

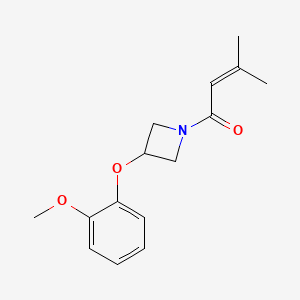

N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound with the chemical formula C6H5N3 . This compound also contains a piperidine ring and a pyrazole ring, both of which are common structures in medicinal chemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps. The benzotriazole moiety could be synthesized from o-phenylenediamine, sodium nitrite, and acetic acid . The piperidine ring could be formed via a cyclization reaction, and the pyrazole ring could be synthesized from hydrazine and a suitable diketone . The final compound could then be assembled via a series of coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The benzotriazole moiety is a bicyclic structure with three consecutive nitrogen atoms in one of the rings . The piperidine and pyrazole rings add further complexity to the structure.Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The benzotriazole moiety is known to react with carboxylic acids to form N-acylbenzotriazoles . The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation. The pyrazole ring could participate in reactions at the carbon between the two nitrogen atoms, such as Michael addition or cycloaddition reactions .Propiedades

IUPAC Name |

N-[2-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c27-18(12-1-2-12)21-17-5-8-20-26(17)14-6-9-25(10-7-14)19(28)13-3-4-15-16(11-13)23-24-22-15/h3-5,8,11-12,14H,1-2,6-7,9-10H2,(H,21,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSABONPNEYQGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC5=NNN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-isopropyl-5-pyrimidinyl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5426707.png)

![N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5426714.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5426721.png)

![4-{[(3-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5426745.png)

![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426746.png)

![N'-(spiro[2.3]hex-1-ylcarbonyl)-4-biphenylcarbohydrazide](/img/structure/B5426752.png)

![4-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5426760.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylthio)phenyl]acrylonitrile](/img/structure/B5426786.png)

![1-ethyl-4-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5426789.png)

![N-(2-cyanophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5426790.png)

![3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5426793.png)

![2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B5426802.png)